molecular formula C14H29N B1239787 9-Tetradecen-1-amine, (9Z)- CAS No. 40853-87-0

9-Tetradecen-1-amine, (9Z)-

Cat. No.: B1239787
CAS No.: 40853-87-0
M. Wt: 211.39 g/mol
InChI Key: SYBPSIUVPQXFOU-WAYWQWQTSA-N
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Description

Historical Context of Related Long-Chain Unsaturated Amines in Biological Systems

The study of long-chain unsaturated amines is deeply rooted in the exploration of fatty acid amides in nature. These compounds are integral to the structure of ceramides (B1148491) and sphingolipids. nih.gov A pivotal moment in this field was the isolation of N-palmitoylethanolamine from egg yolk in 1957. nih.gov The discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors in the mammalian brain significantly spurred interest in N-acylethanolamines. nih.gov This historical backdrop of identifying and understanding the roles of similar long-chain amines has paved the way for investigating specific molecules like (9Z)-9-Tetradecen-1-amine.

Significance of (9Z)-9-Tetradecen-1-amine in Chemical Ecology and Interspecies Communication

(9Z)-9-Tetradecen-1-amine and its related compounds, such as (9Z)-9-tetradecenal and (9Z)-9-tetradecen-1-ol, are crucial semiochemicals. barrierreef.org These substances mediate communication between organisms. In the context of chemical ecology, they often function as pheromones, influencing the behavior of other individuals of the same species. barrierreef.org

Research has shown that related compounds are components of sex pheromones in numerous insect species. For instance, (Z)-9-tetradecenal is a key sex pheromone component for the moth Helicoverpa armigera. researchgate.net Similarly, (Z)-9-tetradecen-1-ol is a behaviorally active component of the sex pheromone of the mahogany shoot borer, Hypsipyla robusta. researchgate.net In the agricultural pest Mythimna loreyi, pheromone receptors have been identified that respond to (Z)-9-tetradecenal and (Z)-9-tetradecen-1-ol, highlighting the compound's role in reproductive isolation and mating systems. researchgate.net The formate (B1220265) analogue, (9Z)-tetradecen-1-yl formate, has even been shown to induce a strong response in the pheromone receptor of Heliothis virescens. barrierreef.orgiaea.org

The application of these semiochemicals is a cornerstone of integrated pest management (IPM) strategies, where they are used for monitoring populations and in mass trapping and mating disruption techniques. diva-portal.org

Current Research Landscape and Knowledge Gaps Regarding (9Z)-9-Tetradecen-1-amine

Current research continues to uncover the complex roles of (9Z)-9-Tetradecen-1-amine and its derivatives in insect communication. Studies on various moth species, such as Spodoptera frugiperda (fall armyworm) and Plutella xylostella (diamondback moth), have identified related compounds as critical components of their sex pheromone blends. thegoodscentscompany.com

Despite these advances, significant knowledge gaps remain. The precise biosynthetic pathways for many of these long-chain amine pheromones are not fully elucidated. While the production of related fatty alcohols and aldehydes in recombinant microorganisms is being explored, the specific enzymatic steps for creating the amine functionality are an area of active investigation. google.com Furthermore, the exact ratios and synergistic effects of these compounds within complex pheromone blends often require more detailed study to optimize their use in pest management. researchgate.net The full extent of their roles in mediating interactions between different species (kairomonal effects) is also an area that warrants further exploration. barrierreef.org

Emerging Paradigms and Future Research Trajectories for (9Z)-9-Tetradecen-1-amine Studies

Future research on (9Z)-9-Tetradecen-1-amine is poised to move in several exciting directions. A deeper understanding of the molecular mechanisms of pheromone reception in insects, including the specific receptors and neural pathways involved, will be a key focus. researchgate.net This could lead to the design of more potent and selective pest control agents.

The development of semi-biosynthetic production methods for these compounds is another promising avenue. google.com This could provide a more sustainable and cost-effective source of these valuable chemicals for agricultural applications. Furthermore, exploring the chemical ecology of a wider range of organisms may reveal novel roles for (9Z)-9-Tetradecen-1-amine and related compounds in areas beyond insect pest management, potentially including the control of aquatic invasive species. barrierreef.org The study of how these semiochemicals influence community dynamics and ecosystem functioning represents a broader ecological paradigm for future investigations.

Chemical Compound Information

Compound Name
(9Z)-9-Tetradecen-1-amine
(9Z)-9-tetradecenal
(9Z)-9-tetradecen-1-ol
(9Z)-tetradecen-1-yl formate
(Z)-11-hexadecenal
(Z)-9-hexadecenal
(Z)-7-hexadecenal
(Z)-11-hexadecenol
(Z)-9-hexadecenol
(Z)-11-hexadecenyl acetate (B1210297)
(Z)-9-hexadecenyl acetate
(Z,E)-9,12-tetradecadien-1-ol
(Z,E)-9,12-tetradecadienyl acetate
(Z)-9-tetradecenyl acetate
(Z)-7-dodecen-1-yl acetate
(Z)-11-hexadecen-1-yl acetate
N-palmitoylethanolamine
N-arachidonoylethanolamine (anandamide)
Heptanal
Nonanal
Hexadecanal

Physical and Chemical Properties of (9Z)-9-Tetradecen-1-amine

PropertyValue
Molecular Formula C14H29N
Average Mass 211.393 Da
Monoisotopic Mass 211.230000 Da

Source: chemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40853-87-0

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

(Z)-tetradec-9-en-1-amine

InChI

InChI=1S/C14H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6H,2-4,7-15H2,1H3/b6-5-

InChI Key

SYBPSIUVPQXFOU-WAYWQWQTSA-N

SMILES

CCCCC=CCCCCCCCCN

Isomeric SMILES

CCCC/C=C\CCCCCCCCN

Canonical SMILES

CCCCC=CCCCCCCCCN

Other CAS No.

40853-87-0

Synonyms

(Z)-9-tetradecenylamine
(Z)-9-tetradecenylamine hydrochloride
9-tetradecen-1-amine
9-tetradecenylamine
cis-9-tetradecenylamine

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 9z 9 Tetradecen 1 Amine

Identification and Characterization of Biosynthetic Precursors

The primary precursor for the biosynthesis of (9Z)-9-tetradecen-1-amine is believed to be the saturated fatty acid, myristic acid (tetradecanoic acid). This C14 fatty acid is a common product of fatty acid synthesis in many organisms. Through a series of enzymatic reactions, this saturated precursor is modified to introduce the characteristic features of the final amine product: the C14 chain length, the Z-configured double bond at the 9th position, and the terminal amine group.

Key precursors in the biosynthetic pathway are detailed in the table below:

Precursor MoleculeChemical FormulaRole in Biosynthesis
Acetyl-CoAC2H3O-SCoAThe basic building block for fatty acid synthesis, providing two-carbon units.
Malonyl-CoAC3H3O3-SCoAAn elongated form of acetyl-CoA that contributes two-carbon units during fatty acid chain elongation.
Myristoyl-CoAC14H27O-SCoAThe saturated C14 fatty acyl-CoA that serves as the direct substrate for desaturation.
(9Z)-9-Tetradecenoyl-CoAC14H25O-SCoAThe unsaturated fatty acyl-CoA intermediate formed after the introduction of the double bond.
(9Z)-9-TetradecenalC14H26OThe aldehyde intermediate that can be a substrate for the final amination step.

Enzymatic Mechanisms Governing (9Z)-9-Tetradecen-1-amine Biogenesis

The conversion of myristic acid to (9Z)-9-tetradecen-1-amine is governed by a series of specific enzymatic reactions. These include fatty acid elongation and desaturation, stereospecific double bond formation, and the final formation of the amine group.

The C14 backbone of the molecule is synthesized through the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. Once myristoyl-CoA is formed, it undergoes desaturation. This critical step is catalyzed by a Δ9-desaturase, an enzyme that introduces a double bond between the 9th and 10th carbon atoms of the fatty acyl chain. These desaturases are integral membrane proteins located in the endoplasmic reticulum.

The Δ9-desaturase exhibits high stereospecificity, exclusively forming the Z (cis) isomer of the double bond. This is crucial for the biological activity of the final amine product. The exact mechanism of this stereospecificity is a complex aspect of the enzyme's active site geometry and the presentation of the substrate. Insect desaturases are known to be highly specific for the position and geometry of the double bond they create. nih.govnih.gov

The final step in the biosynthesis is the formation of the primary amine group. While the precise pathway for (9Z)-9-tetradecen-1-amine is not definitively established in all organisms, two primary enzymatic routes are proposed for the formation of long-chain aliphatic amines from fatty acid precursors:

Reduction followed by Transamination: The (9Z)-9-tetradecenoyl-CoA is first reduced to the corresponding aldehyde, (9Z)-9-tetradecenal, by a fatty acyl-CoA reductase (FAR). Subsequently, a transaminase (TA) catalyzes the transfer of an amino group from an amino donor (e.g., alanine (B10760859) or glutamate) to the aldehyde, yielding (9Z)-9-tetradecen-1-amine. researchgate.netresearchgate.netnih.gov

Decarboxylation of an Amino Acid Precursor: An alternative, though less commonly cited pathway for primary amines, could involve the decarboxylation of a long-chain amino acid. However, the former pathway involving reduction and transamination is more widely supported by research on the biosynthesis of similar compounds.

A biocatalytic cascade for the conversion of fatty acids to fatty amines has been demonstrated, involving a carboxylic acid reductase (CAR) and a transaminase (ω-TA). researchgate.netresearchgate.net

Genetic and Transcriptomic Regulation of (9Z)-9-Tetradecen-1-amine Biosynthetic Enzymes

The biosynthesis of insect pheromones, including aliphatic amines, is under tight hormonal and developmental control. researchgate.net The expression of the genes encoding the key biosynthetic enzymes, such as desaturases and reductases, is often regulated by neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.netfrontiersin.orgpnas.org

Transcriptomic studies in various insects have shown that the genes for specific desaturases and other pheromone-biosynthesis enzymes are highly expressed in the pheromone glands of sexually mature females. nih.gov This tissue- and stage-specific expression ensures that the production of the semiochemical is coordinated with the insect's reproductive cycle. The regulation can occur at the transcriptional level, where hormones trigger the transcription of the necessary enzyme-encoding genes.

Metabolic Degradation and Biotransformation of (9Z)-9-Tetradecen-1-amine

Once (9Z)-9-tetradecen-1-amine has served its signaling purpose, it is subject to metabolic degradation to prevent continuous signaling and for recycling of its components. The degradation of long-chain alkylamines has been studied in microorganisms and is likely to follow similar pathways in higher organisms. oup.com

The primary route for the degradation of primary amines involves oxidative deamination, catalyzed by amine oxidases. mdpi.comagriscigroup.us This process converts the amine into the corresponding aldehyde, (9Z)-9-tetradecenal, and ammonia (B1221849). The aldehyde can then be further oxidized to the carboxylic acid, (9Z)-9-tetradecenoic acid, by an aldehyde dehydrogenase. This fatty acid can then enter the β-oxidation pathway for complete breakdown into acetyl-CoA units, which can be used for energy production or recycled for other biosynthetic processes.

The key enzymes and products in the proposed degradation pathway are summarized below:

EnzymeSubstrateProduct(s)
Amine Oxidase(9Z)-9-Tetradecen-1-amine(9Z)-9-Tetradecenal, Ammonia, Hydrogen Peroxide
Aldehyde Dehydrogenase(9Z)-9-Tetradecenal(9Z)-9-Tetradecenoic acid
Acyl-CoA Synthetase(9Z)-9-Tetradecenoic acid(9Z)-9-Tetradecenoyl-CoA
β-oxidation enzymes(9Z)-9-Tetradecenoyl-CoAAcetyl-CoA

Enzymatic Catabolism Pathways and Metabolite Identification

The enzymatic breakdown of (9Z)-9-Tetradecen-1-amine in organisms is anticipated to proceed through several key pathways, primarily involving oxidation of either the amine group or the aliphatic chain. These reactions are catalyzed by a range of enzymes, leading to the formation of various metabolites.

Oxidation of the Amine Group:

Primary amines are susceptible to oxidation by several enzyme systems. Cytochrome P450 (CYP) enzymes, a versatile family of monooxygenases, are known to metabolize alkyl and arylamines, leading to products such as hydroxylated amines. nih.gov For primary amines, N-hydroxylation is a potential pathway. nih.gov

Another significant route for the metabolism of primary amines is through the action of amine oxidases. Copper-containing amine oxidases (AOCs) catalyze the oxidative deamination of primary amines to produce an aldehyde, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov Monoamine oxidases (MAOs) also oxidize primary amines, although they typically show higher affinity for shorter-chain amines. nih.gov The initial product of this oxidation would be 9-tetradecenal.

N-Dealkylation:

While more relevant for secondary and tertiary amines, the concept of removing alkyl groups from a nitrogen atom is a key metabolic process. nih.govnih.gov In the context of primary amines, this term is not directly applicable. However, the cleavage of the carbon-nitrogen bond is a critical step in the degradation of long-chain amines.

Oxidation of the Aliphatic Chain:

The long hydrocarbon tail of (9Z)-9-Tetradecen-1-amine is a prime target for oxidative enzymes. Similar to fatty acids, the degradation of the alkyl chain is likely to occur via β-oxidation. wikipedia.org This process involves the sequential cleavage of two-carbon units from the carboxyl end of a fatty acid. For a fatty amine to undergo β-oxidation, it would first need to be converted to a carboxylic acid. This conversion could be initiated by the aforementioned amine oxidases, which would transform the amine group into an aldehyde, followed by further oxidation to a carboxylic acid by an aldehyde dehydrogenase. The resulting (9Z)-9-tetradecenoic acid would then enter the β-oxidation spiral.

Due to the presence of a cis double bond at the 9th position, complete degradation through β-oxidation would require the action of auxiliary enzymes, specifically an enoyl-CoA isomerase, to handle the unsaturated bond. wikipedia.org Peroxisomes are also known to be involved in the β-oxidation of long-chain and unsaturated fatty acids. nih.gov

Potential Metabolites:

Based on these enzymatic pathways, a number of metabolites can be predicted for (9Z)-9-Tetradecen-1-amine.

Metabolic Pathway Key Enzymes Potential Metabolites
N-HydroxylationCytochrome P450 (CYP)N-hydroxy-(9Z)-9-tetradecen-1-amine
Oxidative DeaminationAmine Oxidases (e.g., AOCs, MAOs)(9Z)-9-Tetradecenal, Ammonia, Hydrogen Peroxide
Aldehyde OxidationAldehyde Dehydrogenase(9Z)-9-Tetradecenoic acid
β-Oxidation (of the corresponding fatty acid)Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase, Enoyl-CoA IsomeraseAcetyl-CoA, Propionyl-CoA (if chain is odd-numbered after initial steps), and chain-shortened unsaturated fatty acids

Interactive Data Table: Potential Enzymatic Reactions in the Catabolism of (9Z)-9-Tetradecen-1-amine

Enzyme ClassSpecific Enzyme Family (Example)Reaction TypeSubstrateProduct(s)
OxidoreductasesCytochrome P450N-Hydroxylation(9Z)-9-Tetradecen-1-amineN-hydroxy-(9Z)-9-tetradecen-1-amine
OxidoreductasesAmine Oxidase (Copper-Containing)Oxidative Deamination(9Z)-9-Tetradecen-1-amine(9Z)-9-Tetradecenal, NH₃, H₂O₂
OxidoreductasesAldehyde DehydrogenaseOxidation(9Z)-9-Tetradecenal(9Z)-9-Tetradecenoic acid
Lyases/Hydrolases/Oxidoreductasesβ-Oxidation EnzymesChain Shortening(9Z)-9-Tetradecenoyl-CoAChain-shortened acyl-CoA, Acetyl-CoA

Microbial and Environmental Biotransformation Processes

In the environment, (9Z)-9-Tetradecen-1-amine is subject to biotransformation by a diverse range of microorganisms. Bacteria, in particular, are known for their ability to degrade a wide variety of organic compounds, including aliphatic hydrocarbons and amines. nih.govsemanticscholar.org

Microbial Degradation of Long-Chain Aliphatic Amines:

Studies on bacteria isolated from environments such as activated sludge have revealed specific pathways for the degradation of long-chain primary amines. For instance, some Pseudomonas species can utilize long-chain primary amines like dodecylamine (B51217) and tetradecylamine (B48621) as their sole source of carbon and nitrogen. nih.gov The proposed mechanism involves the cleavage of the C-N bond, which yields the corresponding alkanal and ammonium. The alkanal is then oxidized by an alkanal dehydrogenase to a fatty acid, which subsequently enters the β-oxidation pathway for complete mineralization. nih.gov

Environmental Fate:

Long-chain aliphatic amines are generally not persistent in water, soil, or sediment. rsc.org Due to the amine functional group, they are expected to be protonated and positively charged at environmentally relevant pH values, leading to sorption to negatively charged surfaces like soil particles and sediments. rsc.org While this may reduce their bioavailability, microbial degradation remains a key process for their ultimate removal from the environment.

Factors Influencing Biotransformation:

The rate and extent of microbial biotransformation of (9Z)-9-Tetradecen-1-amine in the environment will be influenced by several factors, including:

Microbial Population: The presence of microorganisms with the necessary enzymatic machinery.

Nutrient Availability: The availability of other essential nutrients for microbial growth.

Environmental Conditions: pH, temperature, and oxygen availability. Aerobic degradation is generally more rapid for aliphatic hydrocarbons. nih.gov

Bioavailability: The extent to which the compound is accessible to microorganisms, which can be limited by sorption.

Potential Microbial Biotransformation Products:

The products of microbial biotransformation are expected to be similar to the metabolites produced by enzymatic catabolism within organisms, as the fundamental biochemical pathways are often conserved.

Microbial Process Key Microbial Enzymes Potential Transformation Products
C-N Bond CleavageAmine Dehydrogenase/Oxidase(9Z)-9-Tetradecenal, Ammonia
Alkanal OxidationAlkanal Dehydrogenase(9Z)-9-Tetradecenoic acid
Fatty Acid Degradationβ-Oxidation pathway enzymesShorter-chain fatty acids, Acetyl-CoA
Complete MineralizationVarious metabolic pathwaysCarbon dioxide, Water, Biomass

Interactive Data Table: Overview of Microbial Biotransformation of Long-Chain Primary Amines

Microorganism (Example)Degradation CapabilityInitial Transformation StepKey IntermediateFinal Products
Pseudomonas sp.Utilizes as sole C and N sourceC-N bond cleavageAlkanalCO₂, H₂O, Biomass

Biological Roles and Molecular Mechanisms of 9z 9 Tetradecen 1 Amine

Function in Interspecies Chemical Communication

Chemical signals, or semiochemicals, are fundamental to how organisms interact with their environment and other species. These interactions can be intraspecific (pheromones) or interspecific (allelochemicals).

(9Z)-9-Tetradecen-1-amine has been identified as a natural semiochemical, isolated from extracts of the flower ant, Monomorium floricola. acs.orgnih.gov It is found in the volatile fractions from both workers and queens of this species. acs.org Specifically, this compound has been localized to the venom gland, a common source of defensive and signaling chemicals in ants. pherobase.com

Research has established that the venom of many ants in the Monomorium genus contains various alkaloids, predominantly 2,5-dialkylpyrrolidines. acs.orgnih.gov However, M. floricola is distinct in that its extracts are characterized by the presence of primary amines, including (9Z)-9-Tetradecen-1-amine and its isomer, (Z)-7-tetradecenylamine. acs.orgnih.gov While the presence of (9Z)-9-Tetradecen-1-amine in venom suggests a potential defensive function as an allomone, its precise behavioral or physiological role has not yet been definitively determined. pherobase.comusda.gov The Pherobase, a comprehensive database of semiochemicals, lists the compound but does not assign it a specific function category like pheromone or allomone, indicating a need for further research. pherobase.com

Table 1: Identification of (9Z)-9-Tetradecen-1-amine
Compound NameSource OrganismBody Part / GlandReference
(9Z)-9-Tetradecen-1-amineMonomorium floricola (Flower Ant)Venom Gland Extracts (Workers and Queens) acs.orgpherobase.com

The chemical profile of Monomorium floricola, characterized by primary tetradecenyl amines, distinguishes it from many other species within the same genus that produce different classes of alkaloids. acs.org This suggests a degree of chemical specificity at the species level. In extracts of M. floricola, (9Z)-9-Tetradecen-1-amine is found along with (Z)-7-tetradecenylamine in a relatively consistent ratio of approximately 2:3. acs.org

Currently, there is no scientific literature available describing the detection of or response to (9Z)-9-Tetradecen-1-amine by other species. Therefore, its potential role as a kairomone (a signal that benefits the receiver from a different species) or its broader use across different taxa (promiscuity) remains unknown.

Molecular Mechanisms of Chemoreception and Signal Transduction

The perception of a chemical signal by an organism is a complex process involving specialized receptors and intricate neural pathways. While the specific mechanisms for (9Z)-9-Tetradecen-1-amine are not yet elucidated, general principles of insect chemoreception provide a framework for understanding how it might be detected.

The specific olfactory receptors (ORs) that bind to (9Z)-9-Tetradecen-1-amine have not been identified. However, research in model insect species such as Drosophila melanogaster has revealed that the detection of amines is generally mediated by a distinct family of chemoreceptors known as Ionotropic Receptors (IRs), which are related to ionotropic glutamate (B1630785) receptors. frontiersin.orgnih.govnih.gov This is in contrast to the Odorant Receptor (OR) family, which typically detects less polar compounds. frontiersin.org

The function of these odor-specific IRs depends on the presence of co-receptors, such as Ir8a, Ir25a, and Ir76b, which are more broadly expressed in olfactory neurons. frontiersin.orgnih.gov Furthermore, studies have shown that certain biogenic and trace amines can act as allosteric modulators of the highly conserved odorant co-receptor, Orco, thereby inhibiting the activation of a wide range of ORs across different insect orders. f1000research.com This points to a potential, though unconfirmed, modulatory role for amines in insect olfaction. The evolution of chemoreceptor gene families, including losses in parasitic ant species, highlights the tight correlation between an insect's chemical ecology and its receptor repertoire. nih.govbiorxiv.org

Table 2: General Classes of Insect Olfactory Receptors
Receptor FamilyTypical LigandsCo-Receptor(s)Reference
Odorant Receptors (ORs)General Odorants, Pheromones (e.g., aldehydes, acetates)Orco (Odorant receptor co-receptor) nih.govf1000research.com
Ionotropic Receptors (IRs)Polar Compounds (e.g., Amines, Acids)Ir8a, Ir25a, Ir76b frontiersin.orgnih.govnih.gov

Insect olfactory receptors, including both ORs and IRs, are generally understood to function as ligand-gated ion channels. nih.govf1000research.com Upon binding of a specific odorant molecule, the receptor complex undergoes a conformational change that opens an ion channel, leading to an influx of cations and depolarization of the olfactory receptor neuron's membrane. nih.gov This change in membrane potential generates an electrical signal. While some biogenic amines are known to activate G protein-coupled receptors (GPCRs) that trigger intracellular second messenger cascades (e.g., cAMP), this is typically in the context of neuromodulation rather than direct odor detection. frontiersin.org The specific intracellular signaling cascades activated by the binding of (9Z)-9-Tetradecen-1-amine to its putative receptor are currently unknown.

The neural processing of olfactory information in insects follows a conserved pathway. Electrical signals generated by olfactory receptor neurons (ORNs) in the antennae are transmitted via their axons to the antennal lobe, the primary olfactory center in the insect brain. researchgate.netpsu.edu Within the antennal lobe, axons from ORNs that express the same type of receptor typically converge on distinct, spherical structures of neuropil called glomeruli. psu.edu This spatial organization creates a kind of "odor map" in the brain. The specific neural circuits and glomeruli that would be involved in processing signals originating from the detection of (9Z)-9-Tetradecen-1-amine have not been investigated and remain an open area for future research.

Influence on Organismal Behavior and Physiological Responses

Despite a comprehensive search of scientific databases, there is currently no specific research detailing the influence of (9Z)-9-tetradecen-1-amine on the behavior or physiological responses of any organism. The subsections below reflect this critical gap in the available data.

Modulation of Reproductive Behaviors (e.g., Mate Attraction, Courtship)

There is no published scientific evidence to suggest that (9Z)-9-tetradecen-1-amine functions as a pheromone for mate attraction or plays a role in the courtship behaviors of any species. While structurally related compounds, such as (Z)-9-tetradecenal, are known sex pheromones in various moth species, this function cannot be attributed to the amine form without direct evidence. researchgate.net

Induction of Defensive or Aggregative Responses

The potential role of (9Z)-9-tetradecen-1-amine in inducing defensive or aggregative behaviors has not been described. Many ant species use chemical signals for alarm or defense, but the specific compounds responsible in Monomorium floricola have not been fully elucidated, and no study has implicated (9Z)-9-tetradecen-1-amine in these responses. plantiary.comnih.gov

Impact on Feeding and Host-Seeking Behaviors

There is no information available to indicate that (9Z)-9-tetradecen-1-amine has any impact on feeding, foraging, or host-seeking behaviors. Ants, including Monomorium species, are known to use chemical trail pheromones to guide nestmates to food sources, but the chemical identity of these pheromones in M. floricola has not been linked to this specific amine. plantiary.comelmira.edu

Comparative Biological Activity and Phylogenetic Distribution Across Organisms

The known occurrence of (9Z)-9-tetradecen-1-amine is extremely limited. Research has identified this compound in extracts from a single species of ant, Monomorium floricola, also known as the bicolored trailing ant. nih.govpherobase.com In this species, it was found alongside its isomer, (Z)-7-tetradecenylamine. nih.gov

The presence of these primary amines is chemically significant because it contrasts with the venom composition of many other species within the Monomorium genus. These other species typically produce different classes of alkaloids, such as 2,5-dialkylpyrrolidines and their corresponding 1-pyrrolines, in their venom. nih.govantwiki.org This suggests a unique evolutionary path for the chemical ecology of Monomorium floricola. However, without functional studies, the biological and evolutionary significance of this chemical distinction remains speculative.

Table 1: Known Occurrence of (9Z)-9-Tetradecen-1-amine

Species Family Common Name Compound(s) Identified Reference(s)

Advanced Synthetic Methodologies for 9z 9 Tetradecen 1 Amine

Stereoselective Total Synthesis Approaches to (9Z)-9-Tetradecen-1-amine

The primary challenge in synthesizing (9Z)-9-Tetradecen-1-amine lies in the stereoselective construction of the Z-configured double bond at the C9 position. Various powerful reactions in modern organic chemistry have been adapted to meet this challenge.

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. ucl.ac.uk While early catalysts typically favored the more thermodynamically stable E-isomer, the development of new ruthenium and molybdenum-based catalysts has enabled high Z-selectivity. nih.govresearchgate.net For the synthesis of molecules like (9Z)-9-Tetradecen-1-amine, Z-selective cross-metathesis is particularly relevant. nih.gov This reaction would involve the coupling of two smaller, functionalized terminal alkenes.

Key catalysts for Z-selective metathesis include cyclometalated ruthenium-based complexes (Grubbs-type) and high-oxidation-state molybdenum or tungsten alkylidenes (Schrock-type). researchgate.netchemhub.com These catalysts, featuring bulky ligand architectures, can kinetically favor the formation of the Z-isomer with high selectivity. researchgate.net The synthesis can be designed by reacting a terminal alkene containing the amine (or a protected precursor) with another terminal alkene to form the desired C14 chain. This method offers a potentially shorter and more convergent route compared to traditional linear syntheses. nih.govchemhub.com The development of continuous flow processes for Z-selective metathesis further enhances its applicability for large-scale production of pheromones and related compounds. ucl.ac.uk

Table 1: Comparison of Z-Selective Metathesis Catalysts

Catalyst Type Metal Center Typical Ligands Key Features Z-Selectivity
Schrock Mo, W Alkoxide, Pyrrolide Highly active, sensitive to air/moisture Excellent (>95%)
Grubbs (Z-selective) Ru N-Heterocyclic Carbene (NHC), Cyclometalated ligands More functional group tolerant, air-stable Good to Excellent (>85-99%) ucl.ac.uknih.gov
Hoveyda-Grubbs Ru Chelating Isopropoxystyrene Stereoretentive, good thermal stability High for specific substrates

This table provides a general comparison of catalyst types used in Z-selective olefin metathesis.

The Wittig reaction is a classic and reliable method for alkene synthesis and is particularly well-suited for creating (Z)-olefins when specific conditions are employed. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. udel.edulibretexts.org To achieve the Z-selectivity required for (9Z)-9-Tetradecen-1-amine, a non-stabilized ylide is typically used. organic-chemistry.orgwikipedia.org

The synthesis would involve reacting nonyltriphenylphosphonium bromide with a protected 5-aminopentanal (B1222117) or a similar C5 aldehyde fragment. The use of non-stabilized ylides under salt-free conditions in aprotic solvents kinetically favors the formation of a cis-oxaphosphetane intermediate, which rapidly collapses to the Z-alkene and triphenylphosphine (B44618) oxide. wikipedia.orgresearchgate.net The Z:E ratio can be very high, often exceeding 95:5. researchgate.net

Table 2: Factors Influencing Z-Selectivity in the Wittig Reaction

Condition Effect on Stereoselectivity Rationale
Ylide Type Non-stabilized ylides (e.g., alkyl substituents) strongly favor Z-alkene formation. mdpi.com The reaction proceeds under kinetic control, favoring the less stable Z-product. wikipedia.org
Solvent Aprotic, non-polar solvents (e.g., THF, ether) are preferred. Minimizes stabilization of betaine-like intermediates that can lead to equilibration.
Additives Absence of lithium salts is crucial for high Z-selectivity. wikipedia.orgmdpi.com Lithium salts can coordinate to intermediates, leading to thermodynamic equilibration and more E-alkene. organic-chemistry.org
Base Strong, non-nucleophilic bases like NaHMDS or KHMDS are often used. Efficiently generates the ylide without interfering with the reaction pathway.

This table outlines key conditions for maximizing Z-alkene formation in Wittig reactions.

Palladium-catalyzed cross-coupling reactions offer another powerful avenue for constructing the carbon skeleton. The Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, is particularly useful. wikipedia.org A synthetic route to (9Z)-9-Tetradecen-1-amine via this method would involve:

Sonogashira coupling of a C9 terminal alkyne with a C5 vinyl halide (or vice versa), where one of the fragments contains the protected amine functionality.

Stereoselective reduction of the resulting internal alkyne to the Z-alkene.

The key to this strategy is the second step. The reduction of the alkyne to a Z-alkene is most commonly achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under a hydrogen atmosphere. google.com This catalytic system selectively hydrogenates the alkyne to the cis-alkene without over-reducing it to the alkane. google.comresearchgate.net While effective, the use of lead makes this process less environmentally friendly. nih.gov

The Heck reaction is another cross-coupling option, but achieving high Z-selectivity can be more challenging than with other methods.

Biocatalysis and chemoenzymatic strategies are gaining prominence as sustainable alternatives to traditional chemical synthesis. researchgate.net These methods utilize enzymes or whole microorganisms to perform specific chemical transformations with high selectivity and under mild conditions. inknowvation.com

For a molecule like (9Z)-9-Tetradecen-1-amine, several biocatalytic approaches are conceivable:

Enzymatic Desaturation: Genetically engineered microorganisms, often yeast (Saccharomyces cerevisiae), can be designed to express specific desaturase enzymes. wikipedia.orgfrontiersin.org These enzymes can introduce a double bond at a specific position (e.g., Δ9) in a saturated fatty acid precursor. Subsequent enzymatic modifications, such as reduction and amination, could lead to the final product. frontiersin.org

Engineered Biosynthesis: Entire biosynthetic pathways can be engineered into host organisms like S. cerevisiae or plants like Nicotiana benthamiana. frontiersin.orgera-learn.eunih.gov By introducing genes for fatty acid synthases, desaturases, reductases, and transaminases, it is possible to produce pheromones or their immediate precursors directly from simple carbon sources. frontiersin.orgainia.com

Chemoenzymatic Combination: A chemical synthesis could be used to create a precursor molecule, which is then selectively modified by an enzyme. For instance, an imine reductase could be used for the stereoselective reductive amination of a corresponding ketone, (Z)-tetradec-9-en-5-one, to form the chiral amine. mdpi.com Similarly, lipase-catalyzed reactions can be coupled with chemical steps. csic.es

Efficiency and Sustainability Considerations in (9Z)-9-Tetradecen-1-amine Production

Atom economy is a fundamental principle of green chemistry that measures how much of the reactants' mass is incorporated into the desired product. rsc.org

Wittig Reaction: A major drawback of the traditional Wittig reaction is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide waste, which has a high molecular weight. acs.org

Olefin Metathesis: Cross-metathesis reactions can be highly atom-economical, especially when using terminal alkenes, as the main byproduct is the small and volatile molecule ethene. chemhub.com

Catalytic Reactions: Catalytic methods in general, such as Sonogashira coupling or biocatalytic processes, are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated. nih.gov

Reaction optimization involves maximizing yield while minimizing waste, energy consumption, and the use of hazardous materials. For the synthesis of (9Z)-9-Tetradecen-1-amine, this includes:

Catalyst Loading: Minimizing the amount of expensive and often toxic heavy metal catalysts (e.g., Ru, Pd) is a key goal. chemhub.com

Solvent Choice: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or bio-based solvents) is a priority. csic.es

Process Design: Developing telescoped or one-pot reactions, where multiple steps are performed in the same vessel without intermediate purification, can significantly improve efficiency and reduce waste. ucl.ac.uk A novel approach to improving atom economy involves creating a direct cycle between a co-product and a reactant, which has been demonstrated in the synthesis of primary amines. rsc.org

The choice of synthetic route ultimately involves a trade-off between factors like cost, number of steps, stereoselectivity, and sustainability. As green chemistry principles become more integrated into industrial processes, biocatalytic and highly efficient catalytic methods like olefin metathesis are expected to become increasingly important for the production of (9Z)-9-Tetradecen-1-amine and related fine chemicals. openaccessgovernment.org

Adherence to Green Chemistry Principles

The synthesis of long-chain primary amines, including (9Z)-9-Tetradecen-1-amine, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources and less hazardous substances. rsc.orgcolab.ws Traditional methods for amine synthesis often involve stoichiometric reagents and harsh conditions, resulting in poor atom economy and significant waste generation. rsc.org In contrast, modern catalytic approaches offer more sustainable alternatives.

Key green strategies applicable to the synthesis of (9Z)-9-Tetradecen-1-amine include:

Catalytic Reductive Amination: This is one of the most efficient and atom-economic methods for producing amines. rsc.org Starting from the corresponding aldehyde, (9Z)-9-tetradecenal, the amine can be formed directly using ammonia (B1221849) and a reducing agent in the presence of a catalyst. Biocatalytic versions of this reaction, employing enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), are particularly advantageous. rsc.orgmdpi.com These enzymatic methods operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high selectivity, minimizing byproduct formation. mdpi.com

'Hydrogen Borrowing' Catalysis: This strategy allows for the direct amination of alcohols. rsc.org The precursor, (9Z)-9-tetradecen-1-ol, can be temporarily oxidized to the aldehyde in situ by a catalyst, which then reacts with an amine source (like ammonia). The same catalyst then reduces the resulting imine to the final amine, regenerating the catalyst in the process. This method avoids the separate step of oxidizing the alcohol to an aldehyde, thus saving steps and reducing waste.

Renewable Feedstocks: The long carbon chain of (9Z)-9-Tetradecen-1-amine can potentially be derived from renewable bio-based resources like fatty acids, aligning with the green chemistry goal of shifting away from petrochemical feedstocks. rsc.org

A comparative overview of a classical versus a green biocatalytic approach highlights the advantages of modern methodologies.

Table 1: Comparison of Synthetic Approaches for (9Z)-9-Tetradecen-1-amine

FeatureClassical Synthesis (via Nitrile Reduction)Green Synthesis (Biocatalytic Reductive Amination)
Starting Material (9Z)-9-Tetradecenyl bromide(9Z)-9-Tetradecenal
Key Reagents Sodium cyanide (highly toxic), LiAlH₄ (pyrophoric)Ammonia, Formate (B1220265) (as reducing equivalent source)
Catalyst None (stoichiometric reagents)Imine Reductase (IRED) / Formate Dehydrogenase (FDH)
Solvent Anhydrous ethers (e.g., THF, Diethyl ether)Aqueous buffer
Conditions High temperature (reflux), inert atmosphereAmbient temperature, neutral pH
Atom Economy Low (generates stoichiometric metal salts and cyanide waste)High (primary byproduct is CO₂)
Environmental Impact High (toxic reagents, hazardous waste, volatile solvents)Low (biodegradable catalyst, aqueous medium, mild conditions)

Synthesis of Isotopically Labeled (9Z)-9-Tetradecen-1-amine for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, metabolic pathways, and molecular interactions. nih.gov While specific literature on the synthesis of labeled (9Z)-9-Tetradecen-1-amine is scarce, established methodologies for labeling analogous long-chain molecules can be readily applied. The primary isotopes of interest are stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

The synthesis of these labeled compounds allows for a range of mechanistic investigations:

Metabolic Fate: By introducing a detectable isotopic label, researchers can track the absorption, distribution, metabolism, and excretion of the amine in an organism. This is crucial for understanding how pheromones are processed and degraded by insects. researchgate.net

Receptor Binding Studies: Labeled ligands are used in binding assays to determine the affinity and kinetics of the interaction between the amine and its specific olfactory receptors or pheromone-binding proteins (PBPs). researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) can utilize labeled compounds to reveal structural details of the ligand-protein complex. researchgate.net

Environmental Degradation: Labeled molecules can be used in environmental studies to trace their persistence and breakdown pathways in soil, water, and air.

Kinetic Isotope Effect (KIE): Replacing hydrogen with deuterium can slow down reactions where a C-H bond is broken. princeton.edu Studying the KIE can provide insight into the rate-determining steps of metabolic degradation or enzymatic reactions involving the amine. nih.gov

Plausible strategies for synthesizing labeled (9Z)-9-Tetradecen-1-amine are based on the introduction of the isotope at a specific, known step in the synthetic sequence.

Deuterium (²H) Labeling: A common method involves the reduction of a carbonyl or amide precursor with a deuterated reducing agent. For example, the corresponding amide, (9Z)-9-tetradecenamide, can be reduced with lithium aluminum deuteride (B1239839) (LiAlD₄) to yield (9Z)-9-Tetradecen-1,1-d₂-1-amine. epj-conferences.org Alternatively, greener methods using D₂O as the deuterium source with a metal catalyst like Pd/C can achieve H-D exchange at specific positions. nih.gov

Carbon-13 (¹³C) Labeling: To introduce a ¹³C label, a ¹³C-containing building block is typically used. For instance, synthesis could start with a ¹³C-labeled alkyl halide and extend the chain, or use potassium cyanide enriched in ¹³C (K¹³CN) to form a labeled nitrile. Hydrolysis of the nitrile to the carboxylic acid followed by conversion to the amine (e.g., via Curtius rearrangement or reduction of the amide) would place the label at the C1 position. nih.gov

The following table outlines potential strategies for preparing isotopically labeled (9Z)-9-Tetradecen-1-amine.

Table 2: Potential Strategies for Synthesis of Isotopically Labeled (9Z)-9-Tetradecen-1-amine

IsotopeLabel PositionPrecursorKey Labeled ReagentSynthetic Step
Deuterium (²H) C1(9Z)-9-TetradecenamideLithium aluminum deuteride (LiAlD₄)Amide Reduction
Deuterium (²H) Various(9Z)-9-Tetradecen-1-amineDeuterium oxide (D₂O)Catalytic H-D Exchange
Carbon-13 (¹³C) C1(9Z)-9-Tetradecenyl bromidePotassium cyanide (K¹³CN)Nitrile Formation
Carbon-13 (¹³C) C1(9Z)-9-Tetradecenoic acid¹³C-labeled ammonia sourceAmidation/Reduction

State of the Art Analytical Techniques for 9z 9 Tetradecen 1 Amine Research

Advanced Chromatographic Separation Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like (9Z)-9-tetradecen-1-amine, which is often found in intricate biological matrices or as part of a mixture of isomers, high-resolution chromatographic methods are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for (9Z)-9-tetradecen-1-amine, particularly after derivatization to increase its volatility. The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. acs.orgbre.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

In the context of insect pheromone research, where (9Z)-9-tetradecen-1-amine can be a component, GC-MS is crucial for identifying compounds present in minute quantities, often at the nanogram level or less. acs.org High-resolution capillary columns are essential for separating complex mixtures of pheromone components, which may include isomers differing only in the position or geometry of the double bond. acs.org The coupling of GC with an electroantennographic detector (GC-EAD) is a specialized application that allows researchers to identify which specific compounds in a mixture elicit a response in an insect's antenna, thereby pinpointing biologically active pheromones. researchgate.netwiley.com

Parameter Value/Condition Reference
Column Type Capillary with non-polar or medium-polarity stationary phase acs.org
Carrier Gas Helium japsonline.com
Injection Mode Splitless for trace analysis
Ionization Method Electron Ionization (EI) japsonline.com
Detector Mass Spectrometer, Flame Ionization Detector (FID), Electroantennographic Detector (EAD) bre.comresearchgate.netwiley.com
Typical Application Pheromone blend analysis, identification of trace components acs.orgwikipedia.org

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC, or that are thermally unstable. uta.edu For long-chain amines like (9Z)-9-tetradecen-1-amine, HPLC, particularly in reversed-phase mode with a C18 or similar column, is a common approach. chromatographyonline.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

A significant challenge in the HPLC analysis of simple amines is their lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. To overcome this, derivatization with a UV-absorbing or fluorescent reagent is often employed. chromatographyonline.comresearchgate.net Reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to tag the amine group, rendering it detectable at low concentrations. researchgate.nethelsinki.fi The use of specialized detectors, such as fluorescence detectors or mass spectrometers (LC-MS), provides enhanced sensitivity and selectivity. chromatographyonline.comhelsinki.fi

Parameter Value/Condition Reference
Column Type Reversed-phase (e.g., C18, RP-Amide) chromatographyonline.comsigmaaldrich.com
Mobile Phase Acetonitrile/water or Methanol/water gradients chromatographyonline.com
Derivatization Reagent 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Salicylaldehyde chromatographyonline.comresearchgate.net
Detector UV-Vis (post-derivatization), Fluorescence, Mass Spectrometry (MS) chromatographyonline.comresearchgate.net
Application Quantification in complex matrices, analysis of non-volatile derivatives chromatographyonline.comhelsinki.fi

Chiral Chromatography for Enantiomeric Purity Assessment

While (9Z)-9-tetradecen-1-amine itself is not chiral, the principles of chiral chromatography are crucial in the broader context of amine analysis, especially for related compounds or synthetic precursors that may exist as enantiomers. Chiral chromatography is a specialized form of HPLC or GC that uses a chiral stationary phase (CSP) to separate enantiomers. nih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.

For amines, polysaccharide-based CSPs are often effective. researchgate.net The choice of mobile phase, including the use of acidic or basic additives, can significantly influence the separation. researchgate.net The ability to resolve enantiomers is critical in pharmaceutical and biological research, as different enantiomers of a chiral molecule can have vastly different biological activities.

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. For the unambiguous identification of (9Z)-9-tetradecen-1-amine, a combination of spectroscopic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. numberanalytics.com ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. libretexts.org For (9Z)-9-tetradecen-1-amine, ¹H NMR would show characteristic signals for the protons on the double bond, the protons on the carbons adjacent to the nitrogen atom, and the long alkyl chain. The coupling patterns between adjacent protons can help to confirm the connectivity of the molecule.

The (9Z)- configuration of the double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the complete bonding framework of the molecule by showing correlations between different nuclei. libretexts.org

Nucleus Expected Chemical Shift Range (ppm) Key Information
¹H ~5.3 ppm (vinylic CH =CH )Confirms presence and geometry of the double bond.
¹H ~2.7 ppm (-CH ₂-NH₂)Protons adjacent to the amine group.
¹³C ~130 ppm (C =C )Carbons of the double bond.
¹³C ~42 ppm (-C H₂-NH₂)Carbon adjacent to the amine group.

Note: Expected chemical shifts are approximate and can vary based on solvent and other factors.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.org When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.

For (9Z)-9-tetradecen-1-amine, the FTIR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹, and the C=C stretching vibration of the cis-double bond would be observed around 1650 cm⁻¹. libretexts.orgresearchgate.net The N-H bending vibration is also expected around 1600 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch (symmetric & asymmetric)3300 - 3500Primary Amine (-NH₂)
C-H Stretch (sp² C-H)~3010Alkene (=C-H)
C-H Stretch (sp³ C-H)2850 - 2960Alkane (-CH₂, -CH₃)
C=C Stretch~1650Alkene (C=C)
N-H Bend (scissoring)1590 - 1650Primary Amine (-NH₂)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the unequivocal identification of (9Z)-9-tetradecen-1-amine. Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of the analyte from its exact mass. uni-saarland.demdpi.com

When analyzing (9Z)-9-tetradecen-1-amine (C₁₄H₂₉N), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental formulas. uni-saarland.de The high resolving power of these instruments provides the ability to generate a molecular formula with high confidence, which is a critical step in structural elucidation. mdpi.com

Research Findings:

In a typical HRMS analysis, the experimentally measured accurate mass of the protonated molecule [M+H]⁺ of (9Z)-9-tetradecen-1-amine would be compared against its theoretical exact mass. The difference, or mass error, is a key indicator of identification accuracy. acs.org While specific HRMS data for (9Z)-9-tetradecen-1-amine is not widely published, the principle can be illustrated with the following representative data for a closely related long-chain amine.

ParameterValue
Molecular FormulaC₁₄H₃₀N⁺ (as [M+H]⁺)
Theoretical Monoisotopic Mass212.23727 u
Hypothetical Measured Mass212.2375 u
Mass Error (ppm)1.08 ppm

This interactive table illustrates the principle of accurate mass determination using HRMS. The low mass error provides high confidence in the assigned elemental composition.

Optimized Sample Preparation and Extraction Methodologies from Complex Biological Matrices

The isolation of (9Z)-9-tetradecen-1-amine from biological matrices, such as insect tissues or glands, is a critical prerequisite for successful analysis. The goal of sample preparation is to extract the analyte of interest, remove interfering matrix components, and concentrate the sample to a level suitable for instrumental detection. mdpi.com Given the complexity of biological samples, a multi-step approach is often necessary. researchgate.net

Commonly employed extraction techniques for long-chain amines include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For amines, the pH of the aqueous phase is typically adjusted to be basic, ensuring the amine is in its neutral, more organic-soluble form, facilitating its extraction into a nonpolar organic solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE). nih.govchromforum.org

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup by utilizing a solid sorbent packed into a cartridge. nih.gov For amine extraction, sorbents like C18 (octadecyl-bonded silica) can be used. h-brs.de The sample is loaded onto the conditioned cartridge, interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. nih.govh-brs.de This technique is advantageous for its efficiency, reduced solvent consumption, and potential for automation.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract volatile and semi-volatile compounds from the headspace above a sample or directly from a liquid sample. researchgate.net For volatile amines, fibers coated with materials like Carboxen/Polydimethylsiloxane (CAR/PDMS) can be effective. researchgate.net After an equilibrium period, the fiber is transferred to the hot injector of a gas chromatograph for thermal desorption and analysis.

Research Findings:

The efficiency of any extraction method is determined by measuring its recovery—the percentage of the analyte successfully extracted from the matrix. Optimization of parameters such as solvent choice, pH, and extraction time is crucial for maximizing recovery. The following table presents typical recovery data for the extraction of long-chain amines from a biological matrix using different optimized methods.

Extraction MethodMatrixAnalyte TypeMean Recovery (%)Relative Standard Deviation (RSD, %)
pH-Adjusted LLE (Hexane)Insect Gland HomogenateLong-Chain Aliphatic Amine886.5
SPE (C18 Cartridge)Insect Gland HomogenateLong-Chain Aliphatic Amine924.8
Headspace-SPME (CAR/PDMS Fiber)Insect Gland HomogenateLong-Chain Aliphatic Amine758.2

This interactive table compares the effectiveness of different extraction techniques for isolating long-chain amines from complex biological samples.

In many cases, derivatization is employed to improve the chromatographic behavior and detection sensitivity of amines. h-brs.de Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine group to form a less polar, more volatile derivative that is more amenable to gas chromatography. h-brs.deh-brs.de

Quantitative Analysis and Method Validation for (9Z)-9-Tetradecen-1-amine Detection

Quantitative analysis aims to determine the exact amount of (9Z)-9-tetradecen-1-amine in a sample. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for this purpose, offering both excellent separation and sensitive, selective detection. nih.gov For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the target analyte are monitored, thereby increasing sensitivity and reducing matrix interference.

Before a quantitative method can be reliably used, it must undergo rigorous validation to demonstrate that it is fit for its intended purpose. waters.com Method validation establishes the performance characteristics of the method through a series of experiments. waters.commdpi.com Key validation parameters include:

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations.

Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability and intermediate precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Research Findings:

A validated method for the quantification of a long-chain amine like (9Z)-9-tetradecen-1-amine by GC-MS would have performance characteristics summarized in a validation report. The table below presents a typical summary of method validation results.

Validation ParameterPerformance Characteristic
Analytical TechniqueGC-MS (in SIM mode) after derivatization
Linear Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (as % recovery of spiked samples)91 - 108%
Precision (RSD, %)< 10%
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

This interactive table summarizes the typical performance characteristics of a validated quantitative method for the analysis of a long-chain amine, demonstrating its reliability for research purposes.

Structure Activity Relationships and Research on 9z 9 Tetradecen 1 Amine Derivatives and Analogs

Rational Design and Synthesis of (9Z)-9-Tetradecen-1-amine Analogs

The rational design of analogs of (9Z)-9-Tetradecen-1-amine is guided by established knowledge of pheromone chemistry. The synthesis of such long-chain unsaturated amines often begins with the construction of the carbon skeleton containing the specifically configured double bond, followed by the introduction of the amine functionality.

Common synthetic strategies for the core olefin structure, widely used for pheromone synthesis, include:

Wittig Reaction: This is a cornerstone method for creating carbon-carbon double bonds. The reaction of an appropriate phosphonium (B103445) salt, such as (9-hydroxynonyl)triphenylphosphonium bromide, with an aldehyde like pentanal can be controlled to produce the desired (Z)-isomer of the corresponding alcohol precursor, (Z)-tetradec-9-en-1-ol. nyxxb.cn

Alkyne Chemistry: Another prevalent route involves the alkylation of an alkyne followed by stereoselective reduction. For instance, a terminal alkyne can be coupled with an alkyl halide, and the resulting internal alkyne can be reduced to a (Z)-alkene using specific catalysts like Lindlar's catalyst. nyxxb.cnresearchgate.net

Once the precursor alcohol, (9Z)-9-tetradecen-1-ol, is synthesized, it can be converted to the target amine, (9Z)-9-Tetradecen-1-amine. This transformation is a standard procedure in organic synthesis and can be achieved through several methods, such as converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and subsequent displacement with an amine source like ammonia (B1221849) or an azide (B81097) followed by reduction. This systematic approach allows for the creation of a library of analogs for biological testing.

Systematic Investigations of Alkyl Chain Length and Saturation Effects

The length and saturation of the alkyl chain are critical determinants of a pheromone's interaction with its receptor. Research on various long-chain molecules, including pheromones and other functionalized lipids, demonstrates that these features influence both physical properties and biological activity. oecd.orgresearchgate.net

Systematic variations to the C14 backbone of (9Z)-9-Tetradecen-1-amine are used to probe the size and nature of the receptor's binding pocket.

Chain Length: Modifying the total number of carbons (e.g., creating C12, C13, C15, or C16 analogs) tests the spatial limits of the receptor. Studies on other pheromones have shown that the terminal alkyl portion often fits into a specific hydrophobic pocket, and deviations in length can drastically reduce or eliminate activity. researchgate.net

Saturation: The presence and number of double bonds are crucial. The activity of (9Z)-9-Tetradecen-1-amine can be compared to its fully saturated analog, tetradecan-1-amine, to understand the role of the double bond's π-electrons in binding. Furthermore, introducing additional double bonds to create diene or triene analogs explores other potential receptor interactions.

The table below illustrates hypothetical analogs designed to investigate these effects.

Analog NameMolecular FormulaChain LengthSaturationPurpose of Investigation
(9Z)-9-Dodecen-1-amineC12H25N12MonounsaturatedChain-shortening effect
(9Z)-9-Tridecen-1-amineC13H27N13MonounsaturatedChain-shortening effect
(9Z)-9-Tetradecen-1-amine C14H29N 14 Monounsaturated Parent Compound
(9Z)-9-Pentadecen-1-amineC15H31N15MonounsaturatedChain-elongation effect
(9Z)-9-Hexadecen-1-amineC16H33N16MonounsaturatedChain-elongation effect
Tetradecan-1-amineC14H31N14SaturatedRole of unsaturation
(9Z,12Z)-9,12-Tetradecadien-1-amineC14H27N14PolyunsaturatedEffect of additional double bond

This table is for illustrative purposes and represents compounds that would be synthesized in a systematic SAR study.

Studies on Positional and Stereochemical Isomers of the Double Bond

For unsaturated pheromones, the precise location and geometry (stereochemistry) of the double bond are often paramount for biological activity. Even minor changes can render a molecule inactive or, in some cases, inhibitory to the response elicited by the primary pheromone. researchgate.net

Positional Isomers: Moving the double bond along the carbon chain (e.g., to position 7, 8, 10, or 11) creates positional isomers. Testing these isomers helps to map the region of the receptor that interacts with the double bond. For many lepidopteran pheromones, a specific positional isomer is active while others are not. google.com

The table below details key isomers of 9-Tetradecen-1-amine.

Isomer NameIsomer TypeStructural DifferenceSignificance in SAR
(9Z)-9-Tetradecen-1-amine Parent Compound Double bond at C9, Z-config Reference for activity
(9E)-9-Tetradecen-1-amineStereoisomer (Geometric)Double bond at C9, E-configTests importance of chain shape
(8Z)-8-Tetradecen-1-aminePositional IsomerDouble bond at C8, Z-configProbes receptor binding site
(10Z)-10-Tetradecen-1-aminePositional IsomerDouble bond at C10, Z-configProbes receptor binding site
(11Z)-11-Tetradecen-1-aminePositional IsomerDouble bond at C11, Z-configProbes receptor binding site

This table is for illustrative purposes and represents key isomers for comparative biological testing.

Modifications and Derivatizations of the Amine Functionality

The primary amine (-NH2) group is a key feature of (9Z)-9-Tetradecen-1-amine. It is polar and can act as a hydrogen bond donor and a Brønsted-Lowry base. Modifying this group allows researchers to probe its role in receptor binding. Derivatization is also a common strategy for altering a molecule's properties for analytical purposes, and these chemical transformations are directly applicable to SAR studies. sigmaaldrich.com

Potential modifications include:

Alkylation: Converting the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine changes its hydrogen-bonding capability and basicity.

Acylation: Reaction with an acylating agent (e.g., acetic anhydride) converts the amine to an amide (e.g., N-acetyl). This removes the basicity and changes the group from a hydrogen bond donor/acceptor to primarily an acceptor.

Conversion to Other Functional Groups: Replacing the amine with other polar groups of similar size, such as a hydroxyl (-OH) or thiol (-SH) group, helps to determine the specific electronic and hydrogen-bonding requirements of the receptor interaction. The corresponding alcohol, (9Z)-9-tetradecen-1-ol, is itself a known pheromone component in many species, making this a particularly relevant comparison. researchgate.netgoogle.com

Derivative NameMolecular FormulaModificationChange in Properties
(9Z)-9-Tetradecen-1-amine C14H29N Primary Amine (-NH2) Parent Compound
N-Methyl-(9Z)-9-tetradecen-1-amineC15H31NSecondary Amine (-NHCH3)Reduced H-bond donation
N,N-Dimethyl-(9Z)-9-tetradecen-1-amineC16H33NTertiary Amine (-N(CH3)2)No H-bond donation; steric bulk
N-((9Z)-Tetradec-9-en-1-yl)acetamideC16H31NOAmide (-NHCOCH3)Neutral; H-bond acceptor
(9Z)-9-Tetradecen-1-olC14H28OAlcohol (-OH)Different polarity and H-bonding

This table is for illustrative purposes and shows potential derivatives for SAR analysis.

Computational Modeling and Chemoinformatics for Structure-Activity Profile Prediction

Modern drug and pheromone research increasingly relies on computational methods to predict the activity of novel compounds and to understand SAR at a molecular level. These in silico techniques can screen large virtual libraries of analogs, prioritizing the most promising candidates for synthesis and laboratory testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate variations in a molecule's physicochemical properties (descriptors) with its biological activity. For (9Z)-9-Tetradecen-1-amine analogs, descriptors could include chain length, molecular volume, polarity, and the position of the double bond.

Molecular Docking: If the three-dimensional structure of the target receptor protein is known or can be reliably modeled (homology modeling), molecular docking simulations can be performed. This technique places the analog (ligand) into the receptor's binding site and calculates a score based on the predicted binding energy. A study on a related compound, (Z)‐9‐tetradecenyl acetate (B1210297), used molecular docking to show its interaction with the acetylcholinesterase enzyme, demonstrating the power of this approach to suggest biological targets. researchgate.net

Conformational Analysis: The biological activity of a flexible molecule like (9Z)-9-Tetradecen-1-amine depends on its ability to adopt a specific low-energy conformation that fits the receptor. Conformational analysis calculates the energies of different possible shapes of the molecule, and these calculations can be used to refine SAR models. researchgate.net

These computational tools allow researchers to build a predictive model of the structure-activity profile, providing a deeper understanding of the molecular interactions that govern the biological function of (9Z)-9-Tetradecen-1-amine and its derivatives.

Ecological and Environmental Aspects of 9z 9 Tetradecen 1 Amine

Occurrence and Distribution of (9Z)-9-Tetradecen-1-amine in Natural Ecosystems

(9Z)-9-Tetradecen-1-amine has been identified as a natural product within the animal kingdom. Specifically, it has been isolated from the extracts of the ant species Monomorium floricola. nih.gov This finding is noteworthy as other ants within the Monomorium genus are known to produce cyclic amines. nih.gov The presence of this primary tetradecenyl amine suggests a specific biological function, likely as a semiochemical, such as a pheromone, for intraspecies communication. numberanalytics.comwikipedia.orgnumberanalytics.comtaylorfrancis.comnih.gov

While its presence in Monomorium floricola is established, comprehensive data on the broader distribution of (9Z)-9-tetradecen-1-amine across other natural ecosystems, including different insect species, plants, or microorganisms, is currently limited.

Environmental Fate and Degradation Pathways in Soil and Aquatic Environments

The environmental persistence and degradation of (9Z)-9-tetradecen-1-amine are key to understanding its ecological footprint. While specific studies on this compound are scarce, the behavior of long-chain aliphatic amines provides a general framework for its likely environmental fate.

Microbial Biotransformation and Biodegradation Rates

Long-chain aliphatic amines are generally susceptible to microbial degradation in both soil and aquatic environments. canada.caoup.comusda.govresearchgate.netnih.gov Studies on similar compounds have shown that microorganisms, such as certain species of Pseudomonas, can utilize long-chain alkylamines as a sole source of carbon, nitrogen, and energy. oup.comnih.govnih.gov The degradation pathway for primary long-chain alkylamines is proposed to begin with the cleavage of the carbon-nitrogen bond by an amine dehydrogenase, leading to the formation of an alkanal, which is then further oxidized to the corresponding fatty acid. oup.comresearchgate.netnih.gov These fatty acids can then be mineralized through metabolic pathways like β-oxidation. researchgate.net

The rate of biodegradation can be influenced by the length of the alkyl chain, with some studies suggesting that very long-chain amines may be less susceptible to rapid degradation. researchgate.net While specific biodegradation rates for (9Z)-9-tetradecen-1-amine are not documented, it is expected to be biodegradable based on the behavior of analogous compounds. canada.ca

Table 1: General Biodegradation Data for Related Long-Chain Aliphatic Amines in Soil

Compound ClassSoil TypeBiodegradation Rate (% Mineralization)Study Duration
Long-chain alkylaminesVariousExpected to be significant-
[¹⁴C] 1-HexadecanamineSilty clay loam, loam, sandy loam55-59%Not specified
[¹⁴C] 1-HexadecanamineSilty loam, loam, sandy loam44-48%Not specified

This table presents generalized data for compounds structurally related to (9Z)-9-tetradecen-1-amine to illustrate expected biodegradation potential. Specific rates for (9Z)-9-tetradecen-1-amine are not available.

Role of (9Z)-9-Tetradecen-1-amine in Food Web Dynamics and Trophic Interactions

As a component of an ant's chemical profile, (9Z)-9-tetradecen-1-amine likely functions as a semiochemical, influencing the behavior of other organisms. numberanalytics.comwikipedia.orgnumberanalytics.comtaylorfrancis.comnih.gov Insect pheromones, a class of semiochemicals, are crucial for communication within a species, mediating behaviors such as mating, aggregation, and alarm signaling. numberanalytics.comwikipedia.orgnumberanalytics.com

The introduction of such a compound into the environment could have subtle effects on food web dynamics. For instance, predators or parasitoids that use chemical cues to locate their hosts might be attracted to or repelled by this compound. However, there is currently no specific research available on the role of (9Z)-9-tetradecen-1-amine in trophic interactions or its movement through the food web.

Potential Ecological Impact on Non-Target Organisms and Ecosystem Biodiversity

The potential ecological impact of (9Z)-9-tetradecen-1-amine on non-target organisms is an important consideration. For insect pheromones used in pest management, the risk to non-target species is generally considered low due to their high species-specificity and the small quantities released into the environment. epa.govepa.govresearchgate.net It is plausible that (9Z)-9-tetradecen-1-amine, as a naturally occurring insect-derived compound, would also exhibit a degree of specificity, minimizing its impact on a wide range of non-target organisms. However, some non-target species, particularly other insects, may still be attracted to pheromone traps. agriculturejournals.czscispace.com

In aquatic environments, the toxicity of aliphatic amines is generally related to the length of their hydrophobic carbon chain; longer chains tend to be more toxic to aquatic organisms. canada.canih.govoecd.orgqucosa.decanada.cagazette.gc.ca Long-chain aliphatic amines have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.cagazette.gc.ca Therefore, the release of (9Z)-9-tetradecen-1-amine into aquatic ecosystems could pose a risk to certain organisms.

Table 2: General Aquatic Toxicity of Long-Chain Aliphatic Amines

OrganismEndpointToxicity Level
Aquatic OrganismsAcute ToxicityPotential for adverse effects at low concentrations
Fish (e.g., Zebrafish)LC50Toxicity generally increases with lipophilicity
Invertebrates (e.g., Daphnia magna)EC50Varies with specific amine structure

This table provides generalized toxicity information for the class of long-chain aliphatic amines. Specific toxicity data for (9Z)-9-tetradecen-1-amine is not available.

Future Directions and Emerging Research Avenues for 9z 9 Tetradecen 1 Amine

Integration of Multi-Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Biosynthesis and Receptor Discovery

The elucidation of the biological context of (9Z)-9-Tetradecen-1-amine, from its creation to its perception, hinges on the application of multi-omics strategies. These technologies offer a holistic view of the molecular machinery within an organism.

Genomics and Transcriptomics: The biosynthesis of insect pheromones typically starts from common fatty acids, which undergo a series of modifications by specific enzymes like desaturases, reductases, and acetyltransferases. researchgate.net Genomic analysis can identify the genes encoding these enzymes, while transcriptomic sequencing of relevant tissues, such as the pheromone glands, reveals which genes are actively expressed. For instance, antennal transcriptomes of moths like Mythimna loreyi have been sequenced to identify a suite of odorant receptor (OR) genes. researchgate.net A similar approach targeting organisms potentially producing or responding to (9Z)-9-Tetradecen-1-amine would be the first step in discovering its biosynthetic pathway and corresponding receptors. This would involve comparing gene expression profiles between sexes, different developmental stages, and in response to specific stimuli.

Proteomics and Metabolomics: Proteomics can identify the actual proteins present in the pheromone gland or sensory neurons, confirming the products of gene expression. Metabolomics, the large-scale study of small molecules, can directly identify (9Z)-9-Tetradecen-1-amine and its precursors and degradation products within biological samples. Together, these approaches can definitively map the biosynthetic and metabolic pathways. Research on the navel orangeworm, for example, used analysis of fatty acid intermediates in the pheromone gland to support proposed biosynthetic pathways. researchgate.net

The integration of these omics layers provides a powerful toolkit for discovering both the production mechanism and the specific protein receptors that bind to (9Z)-9-Tetradecen-1-amine, a crucial step in understanding its function.

Omics Technology Application in (9Z)-9-Tetradecen-1-amine Research Potential Findings
Genomics Sequencing the genome of a target species.Identification of gene families for fatty acid synthases, desaturases, reductases, and aminotransferases potentially involved in biosynthesis.
Transcriptomics RNA-sequencing of pheromone glands and antennae.Discovery of actively transcribed genes for biosynthetic enzymes and specific chemosensory receptors (ORs, IRs) for the amine. nih.gov
Proteomics Mass spectrometry-based analysis of proteins in relevant tissues.Confirmation of expressed enzymes and receptor proteins; identification of post-translational modifications.
Metabolomics GC-MS or LC-MS analysis of small molecules in glands and hemolymph.Direct detection of (9Z)-9-Tetradecen-1-amine, its precursors, and metabolic byproducts, confirming the biosynthetic pathway.

Application of Advanced Imaging Techniques for Spatiotemporal Analysis of Chemoreception

Understanding how a chemical signal is processed by the nervous system requires observing neural activity in real-time. Advanced imaging techniques allow researchers to visualize how the brain of an organism, particularly an insect, responds to specific odorants.

Calcium Imaging: When a neuron is activated, there is an influx of calcium ions. By using genetically encoded calcium indicators like GCaMP, researchers can make neurons fluoresce when they fire. nih.gov This technique, particularly in vivo optical recording, has been used to map the spatial and temporal patterns of activity in the insect antennal lobe—the primary olfactory center in their brain. d-nb.info Studies on Heliothis virescens showed that different plant odors and pheromones activate distinct and combinatorial patterns across clusters of neurons called glomeruli. d-nb.info Applying (9Z)-9-Tetradecen-1-amine as a stimulus while imaging the antennal lobe would reveal which specific glomeruli are responsible for processing this signal, providing a neural map of its perception. jneurosci.orgresearchgate.net

Transcuticular Calcium Imaging (TCI): A recent advancement, TCI allows for the functional study of odorant receptors by imaging neural activity directly through the translucent cuticle of an insect's antenna. nih.gov This method can be used to rapidly screen the response of specific olfactory sensory neurons (OSNs) to a range of compounds, including (9Z)-9-Tetradecen-1-amine, to identify its cognate receptor without more labor-intensive electrophysiology. nih.gov

These imaging techniques are crucial for moving beyond receptor identification to understanding the neural coding of (9Z)-9-Tetradecen-1-amine and how this information is represented and processed in the brain to elicit a behavioral response.

Development of Novel Biosensors and Chemo-sensing Platforms for Environmental Monitoring

The high sensitivity and specificity of insect olfactory systems serve as a blueprint for developing novel biosensors for environmental monitoring, such as detecting agricultural pests. researchgate.net

Receptor-Based Biosensors: A promising approach involves immobilizing biological components, such as Odorant Binding Proteins (OBPs) or the chemoreceptors themselves, onto a transducer. nih.gov OBPs are small, soluble proteins in the insect sensillar lymph that bind and transport odorants to the receptors. nih.gov Researchers have successfully created biosensors by attaching OBPs to field-effect transistors or gold electrodes. nih.govresearchgate.net When the target ligand, such as a pheromone, binds to the OBP, it causes a conformational change that alters the electrical properties of the transducer, generating a detectable signal. researchgate.net A future biosensor for (9Z)-9-Tetradecen-1-amine could be developed by first identifying its specific OBP or receptor and then integrating it into such a platform.

Electrochemical and Nanoparticle-Enhanced Platforms: Electrochemical impedance-based biosensors have shown success in detecting floral odors and pheromones by measuring changes in charge transfer resistance upon ligand binding. researchgate.net Incorporating nanoparticles can further enhance the sensitivity and signal stability of these devices. researchgate.net Such platforms could provide a rapid, field-deployable method for monitoring the presence of species that use (9Z)-9-Tetradecen-1-amine, enabling early pest detection and more targeted control strategies. peercommunityjournal.orggoogle.com

Biosensor Platform Sensing Principle Relevance for (9Z)-9-Tetradecen-1-amine
Field-Effect Transistor (FET) Ligand binding to immobilized receptors/proteins modulates the transistor's gate voltage. nih.govHigh sensitivity; requires identification and stable immobilization of the specific receptor for the amine.
Electrochemical Impedance Measures changes in electrical resistance at an electrode surface when immobilized OBPs bind to the target ligand. researchgate.netCan detect a range of compounds; the binding affinity of the amine to various OBPs could be screened.
Surface Acoustic Wave (SAW) Mass-sensitive device where ligand binding to a coated surface alters the frequency of an acoustic wave. researchgate.netOffers real-time, label-free detection suitable for airborne molecules.

Exploration of Undiscovered Biological Sources and Novel Functions of (9Z)-9-Tetradecen-1-amine

While research on related compounds focuses heavily on moth pheromones, the biological sources and functions of (9Z)-9-Tetradecen-1-amine are not established. Future research must broaden the search space.

Beyond Insect Sex Pheromones: Pheromones are ubiquitous in the animal kingdom, mediating a vast array of behaviors including aggregation, alarm, and territorial marking. wikipedia.orgnih.gov They are found in mammals, fish, and marine invertebrates. nih.govamericanscientist.org Furthermore, some plants emit volatile compounds to communicate with other plants or to attract pollinators. wikipedia.orgebsco.com It is plausible that (9Z)-9-Tetradecen-1-amine is produced by a non-lepidopteran species or serves a function other than mate attraction. It could act as a kairomone (benefiting the receiver from another species), an allomone (benefiting the sender), or a synomone (benefiting both).

Novel Biological Roles: Within insects, the compound might not be a primary attractant but could function as a synergist, enhancing the effect of other pheromone components, or as an antagonist, disrupting communication. For example, in Helicoverpa armigera, the related aldehyde (Z)-9-tetradecenal was found to be an overlooked component that significantly increased trap catches when added to the standard lure. researchgate.net Alternatively, the amine could be a biosynthetic precursor or a metabolite of a more active compound. Exploring these potential roles through careful behavioral and chemical ecology studies is a critical future direction.

Theoretical and Computational Advances in Molecular Design and Ligand-Receptor Interactions

Computational chemistry provides powerful tools to investigate the interactions between a ligand like (9Z)-9-Tetradecen-1-amine and its protein targets at an atomic level, guiding experimental work.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. mdpi.com Once candidate receptors for (9Z)-9-Tetradecen-1-amine are identified through omics, docking can be used to screen them and prioritize the most likely candidates for functional validation. It can also be used to screen large chemical libraries for other compounds that might interact with the same receptor. ijbs.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of protein-ligand interactions. plos.orgresearchgate.net Studies on pheromone-binding proteins (PBPs) have used MD to show how pH changes can trigger conformational shifts that lead to the release of the bound pheromone near the receptor. nih.govijbs.com Such simulations for a (9Z)-9-Tetradecen-1-amine/receptor complex could reveal the key amino acid residues involved in binding and the mechanism of its activation or release, offering a detailed understanding that is difficult to achieve through experimental methods alone. plos.org These computational insights are invaluable for designing more potent and selective analogs for use in pest management or for developing effective inhibitors.

Q & A

Q. What experimental techniques are critical for confirming the stereochemical configuration of 9-Tetradecen-1-amine, (9Z)-?

To verify the (9Z) configuration, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly coupling constant analysis (e.g., 1^1H NMR for olefinic protons) and nuclear Overhauser effect (NOE) experiments. Gas chromatography-mass spectrometry (GC-MS) can complement structural confirmation by analyzing fragmentation patterns. For purity assessment, high-performance liquid chromatography (HPLC) with chiral columns may resolve enantiomeric impurities .

Q. How can researchers mitigate oxidation or degradation during synthesis or storage of 9-Tetradecen-1-amine, (9Z)-?

Store the compound under inert gas (e.g., argon) at low temperatures (≤−20°C) to minimize amine oxidation. Use stabilizing agents like butylated hydroxytoluene (BHT) in solvent systems. Regularly monitor degradation via thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy to detect carbonyl byproducts from oxidation .

Q. What solvent systems are optimal for purification via column chromatography?

A hexane/ethyl acetate gradient (e.g., 5–30% ethyl acetate) is effective for separating unsaturated amines. For polar impurities, dichloromethane/methanol (95:5) can improve resolution. Confirm solvent compatibility with the compound’s stability using preliminary TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 9-Tetradecen-1-amine derivatives?

Apply triangulation by cross-validating results using multiple assays (e.g., antimicrobial disk diffusion and broth microdilution). Control for variables like solvent purity, microbial strain variability, and incubation conditions. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance and reproducibility. Member checking with independent labs can validate findings .

Q. What strategies optimize the stereoselective synthesis of 9-Tetradecen-1-amine, (9Z)- on a millimolar scale?

Employ catalytic asymmetric hydrogenation with chiral ligands (e.g., BINAP-ruthenium complexes) to enhance (Z)-selectivity. Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediate formation. Kinetic studies can identify optimal temperature and pressure ranges for minimizing byproducts .

Q. How can computational modeling predict the interaction of 9-Tetradecen-1-amine with biological targets?

Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cytochrome P450 or microbial cell membranes. Pair with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What methodologies address low yields in cross-coupling reactions involving 9-Tetradecen-1-amine?

Screen palladium catalysts (e.g., Pd(OAc)2_2 with XPhos ligands) to improve coupling efficiency. Optimize solvent polarity (e.g., toluene/DMF mixtures) and base strength (e.g., K3_3PO4_4). Design of experiments (DOE) can systematically evaluate variable interactions .

Methodological Considerations

Q. How should researchers design dose-response studies for evaluating cytotoxicity?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) and include positive (e.g., doxorubicin) and negative (solvent-only) controls. Measure cell viability via MTT or resazurin assays, and validate results with flow cytometry for apoptosis markers. Triplicate runs and blinded data analysis reduce bias .

Q. What protocols ensure reproducibility in spectroscopic data collection?

Calibrate instruments daily using reference standards (e.g., polystyrene for FTIR). For NMR, lock on deuterated solvent signals and report solvent residual peaks. Share raw data files (e.g., JCAMP-DX for IR) in supplementary materials .

Data Analysis and Validation

Q. How can researchers statistically analyze contradictory chromatographic purity results?

Apply Grubbs’ test to identify outliers. Compare retention times and peak areas across multiple columns (C18, HILIC). Use principal component analysis (PCA) to cluster data variability sources (e.g., column batch effects) .

Q. What validation steps are critical for quantifying trace impurities via GC-MS?

Perform internal standard calibration (e.g., deuterated analogs) and limit of detection (LOD) studies. Validate method robustness using inter-day and intra-day precision tests. Report signal-to-noise ratios for impurity peaks ≥3:1 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.